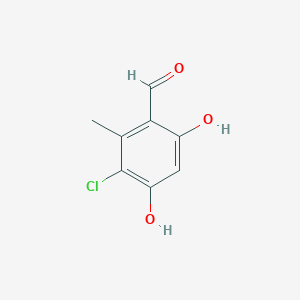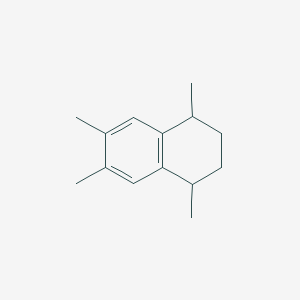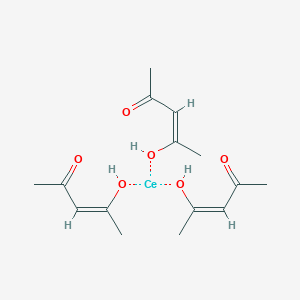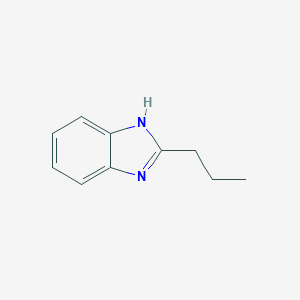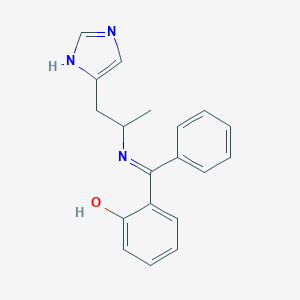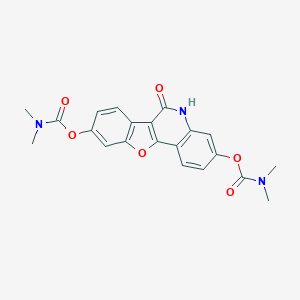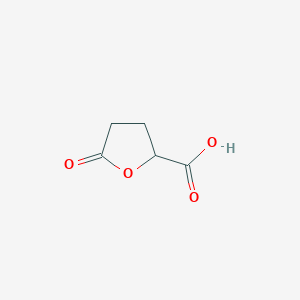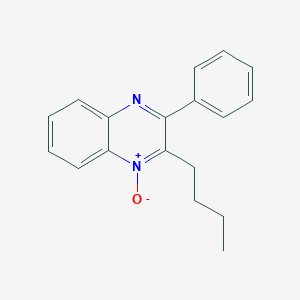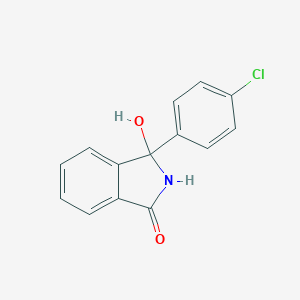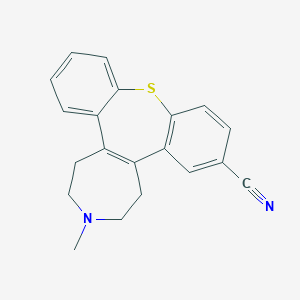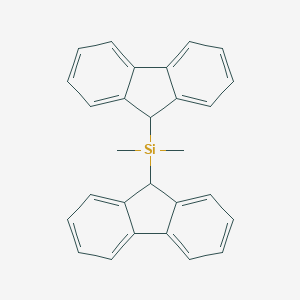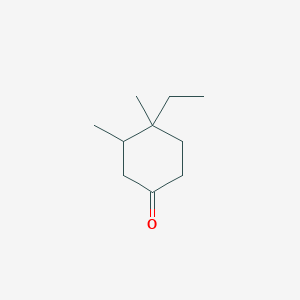
Cyclohexanone, 4-ethyl-3,4-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanone, 4-ethyl-3,4-dimethyl- is a cyclic ketone that is widely used in various industrial applications. It is an important intermediate in the synthesis of various chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of cyclohexanone, 4-ethyl-3,4-dimethyl- is not well understood. However, it is believed to act as an inhibitor of the cytochrome P450 enzymes, which are responsible for the metabolism of various drugs and xenobiotics in the liver. It has also been reported to have antimicrobial and antifungal activities, which may be attributed to its ability to disrupt the cell membrane of microorganisms.
Efectos Bioquímicos Y Fisiológicos
Cyclohexanone, 4-ethyl-3,4-dimethyl- has been reported to have various biochemical and physiological effects. It has been shown to induce liver damage and oxidative stress in rats, which may be attributed to its ability to generate reactive oxygen species (ROS) and deplete glutathione levels in the liver. Moreover, it has been reported to have neurotoxic effects, which may be attributed to its ability to disrupt the blood-brain barrier and induce apoptosis in neuronal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyclohexanone, 4-ethyl-3,4-dimethyl- has several advantages and limitations for lab experiments. It is a readily available and inexpensive chemical that can be easily synthesized in the lab. Moreover, it has a high boiling point and low vapor pressure, which makes it a suitable solvent for high-temperature reactions. However, it is a toxic and flammable chemical that requires careful handling and disposal. Moreover, it has a strong odor that can cause irritation to the respiratory system and eyes.
Direcciones Futuras
Cyclohexanone, 4-ethyl-3,4-dimethyl- has several future directions for research. One promising direction is the development of new synthetic methods that can improve the yield and selectivity of the reaction. Another direction is the investigation of its potential applications in the field of organic electronics, where it can be used as a hole-transporting material in OLEDs and solar cells. Moreover, further studies are needed to understand its mechanism of action and to explore its potential therapeutic applications in the treatment of various diseases.
In conclusion, cyclohexanone, 4-ethyl-3,4-dimethyl- is an important chemical intermediate that has various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to explore its potential applications and to understand its mechanism of action.
Métodos De Síntesis
Cyclohexanone, 4-ethyl-3,4-dimethyl- can be synthesized by the oxidation of 4-ethyl-3,4-dimethylcyclohexene using various oxidizing agents such as potassium permanganate, chromic acid, and hydrogen peroxide. The reaction can be carried out under different conditions such as reflux, microwave irradiation, and ultrasound-assisted methods. The yield and selectivity of the reaction can be optimized by controlling the reaction parameters such as temperature, time, and the amount of oxidizing agent.
Aplicaciones Científicas De Investigación
Cyclohexanone, 4-ethyl-3,4-dimethyl- has various scientific research applications. It is used as a building block in the synthesis of various chemicals and pharmaceuticals such as antibiotics, antifungal agents, and anti-inflammatory drugs. It is also used as a solvent in the production of varnishes, paints, and adhesives. Moreover, it has potential applications in the field of organic electronics, where it can be used as a hole-transporting material in organic light-emitting diodes (OLEDs) and solar cells.
Propiedades
Número CAS |
17429-42-4 |
|---|---|
Nombre del producto |
Cyclohexanone, 4-ethyl-3,4-dimethyl- |
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
4-ethyl-3,4-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C10H18O/c1-4-10(3)6-5-9(11)7-8(10)2/h8H,4-7H2,1-3H3 |
Clave InChI |
QTLPQJJMLOKWME-UHFFFAOYSA-N |
SMILES |
CCC1(CCC(=O)CC1C)C |
SMILES canónico |
CCC1(CCC(=O)CC1C)C |
Sinónimos |
4-Ethyl-3,4-dimethylcyclohexanone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



